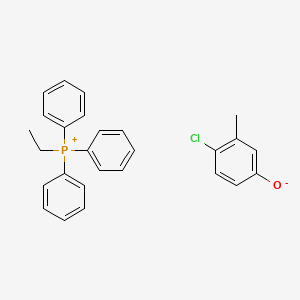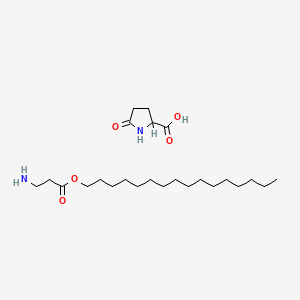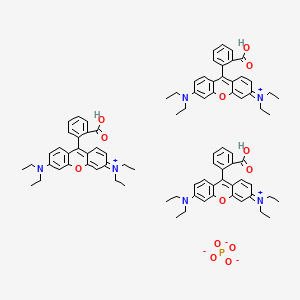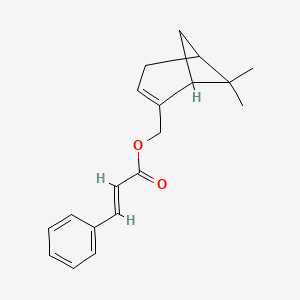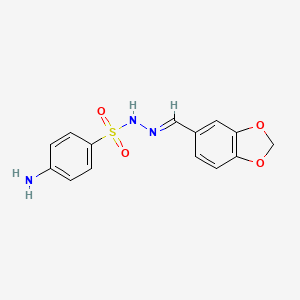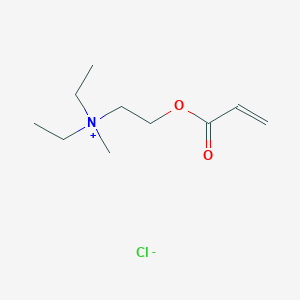
1-Propanol, 2,3-dibromo-, phosphate, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 2,3-dibromo-, phosphate, ammonium salt is a chemical compound with the molecular formula C₃H₇Br₂NO₄P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of bromine atoms and a phosphate group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2,3-dibromo-, phosphate, ammonium salt typically involves the reaction of 2,3-dibromo-1-propanol with phosphoric acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by the addition of ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanol, 2,3-dibromo-, phosphate, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of 1-propanol derivatives.
Substitution: Formation of various substituted phosphates.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 2,3-dibromo-, phosphate, ammonium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant.
Biology: Studied for its effects on cellular processes and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed in the production of flame-retardant materials and as an additive in polymers.
Wirkmechanismus
The mechanism of action of 1-Propanol, 2,3-dibromo-, phosphate, ammonium salt involves its interaction with cellular components. The bromine atoms and phosphate group play a crucial role in its activity. The compound can interact with proteins and enzymes, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dibromo-1-propanol phosphate: Similar in structure but lacks the ammonium salt component.
Tris(2,3-dibromopropyl) phosphate: A related compound used as a flame retardant.
Tetrabromobisphenol A bis(2,3-dibromopropyl ether): Another flame retardant with similar bromine content.
Uniqueness
1-Propanol, 2,3-dibromo-, phosphate, ammonium salt is unique due to the presence of the ammonium salt, which enhances its solubility and reactivity. This makes it more versatile in various applications compared to its similar compounds.
Eigenschaften
CAS-Nummer |
85251-56-5 |
|---|---|
Molekularformel |
C3H13Br2N2O4P |
Molekulargewicht |
331.93 g/mol |
IUPAC-Name |
diazanium;2,3-dibromopropyl phosphate |
InChI |
InChI=1S/C3H7Br2O4P.2H3N/c4-1-3(5)2-9-10(6,7)8;;/h3H,1-2H2,(H2,6,7,8);2*1H3 |
InChI-Schlüssel |
BZOGCCLIFLDZPH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CBr)Br)OP(=O)([O-])[O-].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


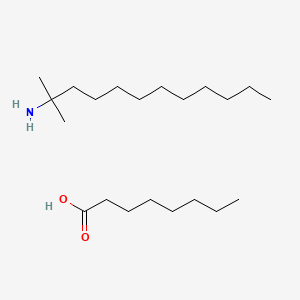
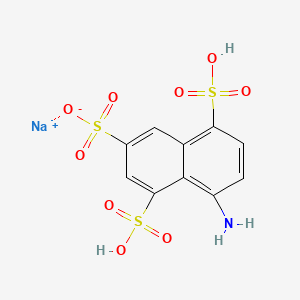

![1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium](/img/structure/B12672992.png)
